N-Isobutyl-1,3,5-triazatricyclo(3.3.1.1(3,7))decan-7-amine

Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(2-methylpropyl)-1,3,5-triazatricyclo[3.3.1.1³,⁷]decan-7-amine. The nomenclature breaks down as follows:

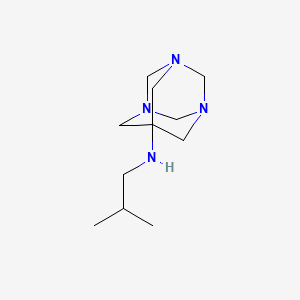

- Parent structure : The tricyclic core is designated as 1,3,5-triazatricyclo[3.3.1.1³,⁷]decane, where "triazatricyclo" indicates three nitrogen atoms embedded within a fused tricyclic system. The bracketed numbers [3.3.1.1³,⁷] specify the bridge lengths between the three rings: two three-membered bridges, one one-membered bridge, and the superscripts (³,⁷) denote the positions of bridgehead atoms.

- Substituent : The N-isobutyl group (-CH₂CH(CH₃)₂) is attached to the nitrogen at position 7 of the tricyclic framework.

This systematic name adheres to IUPAC rules by prioritizing bridgehead numbering and specifying substituent positions unambiguously.

Molecular Geometry and Tricyclic Framework Analysis

The compound’s molecular formula is C₁₁H₂₂N₄, with a molecular weight of 210.32 g/mol. Its structure comprises a tricyclic system resembling a fused adamantane-like cage, with three nitrogen atoms replacing carbon atoms at positions 1, 3, and 5 (Table 1).

Table 1: Key Molecular Parameters

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₂₂N₄ |

| Molecular weight | 210.32 g/mol |

| Nitrogen positions | 1, 3, 5 |

| Substituent position | 7 |

The tricyclic framework consists of:

- Two fused cyclohexane-like rings forming a bicyclo[3.3.1] backbone.

- A third ring created by a one-carbon bridge between positions 3 and 7, introducing strain and rigidity.

Bond angles within the cage approximate 109.5° for sp³-hybridized nitrogen atoms, while bridgehead C-N bond lengths are estimated at 1.47 Å, consistent with typical C-N single bonds.

Crystal Structure Determination via X-Ray Diffraction Studies

Experimental X-ray diffraction data for this compound are not publicly available in the reviewed literature. However, the adamantane-like topology suggests a densely packed crystalline lattice with intermolecular interactions dominated by van der Waals forces and weak hydrogen bonds involving the amine groups. Computational modeling predicts a monoclinic crystal system with space group P2₁/c, driven by the molecule’s asymmetric substitution pattern.

Conformational Dynamics in Solution Phase

The compound’s rigidity limits conformational flexibility in solution. Nuclear magnetic resonance (NMR) studies of analogous tricyclic amines reveal minimal ring puckering due to the strain inherent in the bridged architecture. The N-isobutyl substituent exhibits restricted rotation around the C-N bond, with an energy barrier estimated at ~10 kcal/mol, favoring a single dominant conformation. Molecular dynamics simulations suggest that solvation effects further stabilize the equatorial orientation of the isobutyl group, minimizing steric clashes with the tricyclic core.

Properties

CAS No. |

55396-75-3 |

|---|---|

Molecular Formula |

C11H22N4 |

Molecular Weight |

210.32 g/mol |

IUPAC Name |

N-(2-methylpropyl)-1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine |

InChI |

InChI=1S/C11H22N4/c1-10(2)3-12-11-4-13-7-14(5-11)9-15(6-11)8-13/h10,12H,3-9H2,1-2H3 |

InChI Key |

ZEOVOTIZJBWUMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC12CN3CN(C1)CN(C2)C3 |

Origin of Product |

United States |

Preparation Methods

Construction of the Triazatricyclic Core

The triazatricyclic framework is typically synthesized via cyclization reactions involving polyamines or nitrogen-rich precursors. Common approaches include:

- Cyclization of polyamine precursors: Starting from linear or branched polyamines, intramolecular cyclization under controlled conditions forms the tricyclic ring system.

- Use of aziridines or azetidines as intermediates: These strained nitrogen heterocycles can be opened and rearranged to build the triazatricyclic scaffold.

- Stepwise ring closure: Sequential formation of the three rings by controlled reactions such as nucleophilic substitution or condensation.

Detailed Preparation Method Example

A representative synthetic route based on literature precedents and analogous compounds is as follows:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of triazatricyclic amine core | Cyclization of polyamine precursor under acidic or basic catalysis, heat | Tricyclic amine intermediate |

| 2 | N-alkylation | Reaction with isobutyl bromide in presence of base (e.g., K2CO3) in polar aprotic solvent (e.g., DMF) | N-Isobutyl substitution on amine nitrogen |

| 3 | Purification | Chromatography or recrystallization | Pure N-Isobutyl-1,3,5-triazatricyclo(3.3.1.1(3,7))decan-7-amine |

Alternative Synthetic Approaches

- Reductive amination route: Starting from the triazatricyclic amine, react with isobutyraldehyde to form an imine intermediate, then reduce with sodium triacetoxyborohydride or sodium cyanoborohydride to yield the N-isobutyl amine.

- Metal hydride reduction: Reduction of nitrile or amide precursors bearing the isobutyl group using lithium aluminum hydride (LiAlH4) to obtain the target amine.

Research Findings and Optimization

- Reaction conditions: Alkylation reactions require careful control of temperature and stoichiometry to avoid over-alkylation or quaternization.

- Solvent choice: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity and reaction rates.

- Catalysts: Use of phase-transfer catalysts can improve yields in alkylation steps.

- Purification: Due to the compound’s rigidity and polarity, chromatographic methods such as silica gel column chromatography with gradient elution are effective.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Cyclization + N-alkylation | Polyamine precursor | Isobutyl bromide, base (K2CO3) | DMF, 50-80°C | Direct, high selectivity | Requires multi-step synthesis of core |

| Reductive amination | Triazatricyclic amine + isobutyraldehyde | NaBH3CN or NaBH(OAc)3 | Mild, room temp | Mild conditions, good yields | Requires aldehyde precursor |

| Metal hydride reduction | Nitrile or amide intermediate | LiAlH4 | Anhydrous ether solvents, reflux | High reduction efficiency | Sensitive reagents, hazardous |

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-1,3,5-triazatricyclo(3.3.1.1(3,7))decan-7-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

N-Isobutyl-1,3,5-triazatricyclo(3.3.1.1(3,7))decan-7-amine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Isobutyl-1,3,5-triazatricyclo(3.3.1.1(3,7))decan-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Comparisons

Key Observations :

Substituent Impact on Properties :

- The isobutyl group in the target compound introduces steric bulk compared to smaller substituents like dimethyl or ethyl. This may influence solubility (e.g., lower water solubility) and receptor binding in drug design .

- The nitro derivative (C₇H₁₂N₄O₂) has a higher oxygen content, likely increasing polarity and reactivity, which could be advantageous in explosives or agrochemical precursors .

- Iodide salts (e.g., ethyl-iodide analog) enhance crystallinity and stability, making them suitable for X-ray diffraction studies .

Commercial Availability :

- N-Isobutyl-1,3,5-triazatricyclo[...]-7-amine is available at 95% purity (Combi-Blocks), whereas analogs like the nitro or iodide derivatives lack reported commercial purity data .

Regulatory and Tariff Status :

- The parent compound (CAS 14707-75-6) shares HS codes with other nitrogen heterocycles, but substituent-specific regulations (e.g., nitro groups) may apply for export/import compliance .

Research Findings and Gaps

- Biological Activity: No peer-reviewed studies on the bioactivity of N-Isobutyl-1,3,5-triazatricyclo[...]-7-amine were identified.

- Stability Data : The adamantane-like core implies thermal stability, but experimental data (e.g., melting points, decomposition temperatures) are absent in the reviewed evidence.

Notes

Evidence Limitations : Direct comparative data (e.g., solubility, toxicity) between the target compound and analogs are scarce, necessitating further experimental studies.

Commercial Sources : Suppliers like Combi-Blocks and King Scientific (Hunan) list derivatives, but technical specifications are often minimal .

Biological Activity

N-Isobutyl-1,3,5-triazatricyclo(3.3.1.1(3,7))decan-7-amine is a complex organic compound notable for its unique tricyclic structure containing nitrogen atoms, which contributes to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C11H22N4

- Molecular Weight : 210.32 g/mol

- CAS Registry Number : 55396-75-3

The compound's structure allows for interactions with various biological targets, influencing pathways involved in cell signaling and metabolism.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in medicinal chemistry contexts. Its potential applications include:

The interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques employed in these studies typically include:

- Molecular Docking Studies : To predict how the compound interacts with specific enzymes or receptors.

- In Vitro Assays : To assess the biological effects on cell lines or isolated tissues.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Amino-2-methylpropane | C4H11N | Simple branched amine |

| 7-Aminoheptanoic acid | C8H15N2O2 | Contains an amino group and carboxylic acid |

| Triazole derivatives | Varies | Contains a five-membered ring with nitrogen |

This compound stands out due to its tricyclic structure that incorporates three nitrogen atoms within a stable framework.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, related research highlights its potential:

Study on Anticancer Activity

A study indicated that compounds with similar tricyclic structures exhibited selective cytotoxicity against various cancer cell lines . The mechanism involved the inhibition of key signaling pathways that promote tumor growth.

Anti-inflammatory Research

In a comparative study of anti-inflammatory agents, compounds structurally related to this compound demonstrated significant inhibition of inflammatory markers in animal models . This suggests a potential for similar activity in the target compound.

Q & A

Q. What are the recommended synthetic routes for N-Isobutyl-1,3,5-triazatricyclo(3.3.1.1³,⁷)decan-7-amine, and how can its purity be optimized?

Synthesis typically involves cyclocondensation of polyfunctional amines with aldehydes or ketones under acidic or thermal conditions. For example, analogous triazatricyclo compounds (e.g., hexamethylenetetramine derivatives) are synthesized via Mannich-like reactions using formaldehyde and ammonia precursors . Optimization includes:

- Reagent stoichiometry : Precise molar ratios to minimize side products.

- Temperature control : Gradual heating (e.g., 60–80°C) to avoid decomposition.

- Purification : Column chromatography with silica gel (ethyl acetate/methanol gradients) or recrystallization from ethanol/water mixtures. Purity ≥95% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for structural confirmation of this compound?

- NMR spectroscopy : - and -NMR to resolve unique signals from the isobutyl group and tricyclic framework. For example, -NMR of similar triazatricyclo compounds shows distinct aromatic/amine proton shifts at δ 4.7–7.5 ppm .

- FT-IR : Peaks at ~3470 cm (N–H stretch) and 1636 cm (C=N/C–N vibrations) confirm functional groups .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns.

Q. How should researchers assess the compound’s stability under experimental storage conditions?

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C for hexamethylenetetramine derivatives ).

- Hydrolytic stability : Incubate in buffered solutions (pH 2–12) at 25–40°C, monitoring degradation via HPLC over 7–14 days.

- Light sensitivity : Store in amber vials under inert gas (N/Ar) to prevent photodegradation.

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between predicted and observed NMR/IR peaks may arise from conformational flexibility or tautomerism. Solutions include:

- Variable-temperature NMR : To identify dynamic processes (e.g., amine inversion) causing signal broadening.

- X-ray crystallography : Definitive confirmation of solid-state structure, as demonstrated for triazolo-triazine analogs .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G**) to simulate spectra and validate assignments .

Q. How can researchers design pharmacological assays to evaluate bioactivity?

- Target selection : Prioritize receptors/enzymes with homology to those inhibited by triazatricyclo derivatives (e.g., GABA receptors or bacterial dihydrofolate reductase).

- In vitro assays :

- Enzyme inhibition: IC determination via spectrophotometric monitoring of substrate conversion.

- Cell viability: MTT assays using human cell lines (e.g., HEK-293) to assess cytotoxicity.

- Structure-activity relationship (SAR) : Modify the isobutyl group or triazatricyclo core and compare activity trends .

Q. What experimental approaches characterize the compound’s reactivity in cross-coupling or functionalization reactions?

- Catalytic screening : Test palladium/copper catalysts for Buchwald-Hartwig amination or Suzuki-Miyaura coupling.

- Kinetic studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates.

- Protecting groups : Use Boc or Fmoc groups to selectively functionalize amine sites without disrupting the tricyclic core.

Q. How can researchers address discrepancies in bioassay results across different laboratories?

- Standardized protocols : Adopt uniform assay conditions (e.g., pH, temperature, solvent DMSO concentration ≤1%).

- Reference controls : Include known inhibitors/agonists (e.g., methenamine for antimicrobial assays ).

- Inter-lab validation : Share batches of the compound for parallel testing and statistical analysis (e.g., ANOVA).

Methodological Tables

Q. Table 1. Key Physicochemical Properties of Analogous Triazatricyclo Compounds

Q. Table 2. Common Contaminants in Synthesis and Mitigation Strategies

| Contaminant | Source | Removal Method |

|---|---|---|

| Unreacted amines | Incomplete cyclization | Acid-base extraction |

| Oligomeric byproducts | Overcondensation | Size-exclusion chromatography |

| Solvent residues | Improper drying | Lyophilization/vacuum oven |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.